1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(3-fluorophenyl)ethanone
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Overview
Description
1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(3-fluorophenyl)ethanone is a complex organic compound that features a thiazole ring, a piperazine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(3-fluorophenyl)ethanone typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting an α-haloketone with thiourea under basic conditions.
Piperazine Ring Formation: The piperazine ring is introduced by reacting the thiazole derivative with piperazine in the presence of a suitable base.
Fluorophenyl Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(3-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(3-fluorophenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(3-fluorophenyl)ethanone involves its interaction with specific molecular targets. The thiazole and piperazine rings are known to interact with various enzymes and receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(3-fluorophenyl)ethanone
- 1-[4-(5-Propyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(3-fluorophenyl)ethanone
Uniqueness
1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(3-fluorophenyl)ethanone is unique due to the presence of the ethyl group on the thiazole ring, which may influence its chemical reactivity and biological activity compared to its methyl and propyl analogs.
Properties
IUPAC Name |
1-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(3-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3OS/c1-2-15-12-19-17(23-15)21-8-6-20(7-9-21)16(22)11-13-4-3-5-14(18)10-13/h3-5,10,12H,2,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAMPJMCGZFHOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)N2CCN(CC2)C(=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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